molecular formula C22H16N2O2 B1600148 4,5-Bis(benzyloxy)phthalonitrile CAS No. 206995-45-1

4,5-Bis(benzyloxy)phthalonitrile

Cat. No. B1600148
M. Wt: 340.4 g/mol
InChI Key: GKXPEJISVXRJBA-UHFFFAOYSA-N
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Description

4,5-Bis(benzyloxy)phthalonitrile is a chemical compound with the molecular formula C22H16N2O2 . It has an average mass of 340.375 Da and a mono-isotopic mass of 340.121185 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, silicon-containing bis-phthalonitrile (SiPN) resin has been synthesized via a multi-step synthetic route . The synthesis of Bis(4-(benzyloxy)phenyl) dimethylsilane (BODMS) involved a stirred solution of compound BOBB in anhydrous tetrahydrofuran cooled up to -78 °C, to which n-BuLi was added and the reaction mixture was allowed to stir at the same temperature for 1 h .


Molecular Structure Analysis

The molecular structure of 4,5-Bis(benzyloxy)phthalonitrile consists of 22 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods: 4,5-Bis(benzyloxy)phthalonitrile has been synthesized through different methods, such as cyclotetramerization and nucleophilic substitution reactions. These methods are crucial for creating phthalocyanines with specific properties (Özçelik, Koca, & Gül, 2012), (Sağlam & Bıyıklıoğlu, 2020).
  • Characterization Techniques: These compounds are characterized using techniques like FT-IR, NMR, UV-Vis spectroscopy, and mass spectrometry to understand their chemical and physical properties (Martynov et al., 2013).

Electrochemical and Optical Properties

  • Electrochemical Analysis: Research has shown that compounds synthesized from 4,5-Bis(benzyloxy)phthalonitrile exhibit interesting electrochemical properties. These include metal-based and ring-based redox processes, valuable for various applications (Özçelik, Koca, & Gül, 2012).
  • Photophysical Properties: These compounds also show significant photophysical properties, like fluorescence and quantum yields, making them potential candidates for applications in areas like photodynamic therapy (Kırbaç & Erdoğmuş, 2020).

Material Science Applications

  • High-Temperature Polymers: Phthalonitrile-based compounds, including those derived from 4,5-Bis(benzyloxy)phthalonitrile, have been used to develop high-temperature stable polymers. These polymers exhibit excellent thermal and thermal-oxidative stabilities, which are crucial for advanced material applications (Chen et al., 2015).
  • Polymer Composites: The synthesis and properties of different phthalonitrile resins indicate their potential use in creating advanced composite materials with desirable mechanical and thermal properties (Terekhov et al., 2019), (Keller & Dominguez, 2005).

Safety And Hazards

The safety data sheet for 4,5-Bis(benzyloxy)phthalonitrile indicates that it is a hazardous substance . Specific hazard statements, precautionary statements, and first aid measures are not provided in the available resources .

properties

IUPAC Name

4,5-bis(phenylmethoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c23-13-19-11-21(25-15-17-7-3-1-4-8-17)22(12-20(19)14-24)26-16-18-9-5-2-6-10-18/h1-12H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXPEJISVXRJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C#N)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445223
Record name 4,5-BIS(BENZYLOXY)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(benzyloxy)phthalonitrile

CAS RN

206995-45-1
Record name 4,5-BIS(BENZYLOXY)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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